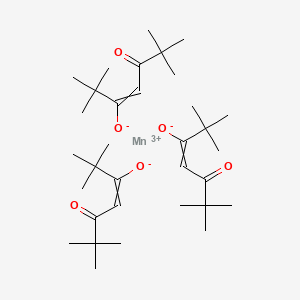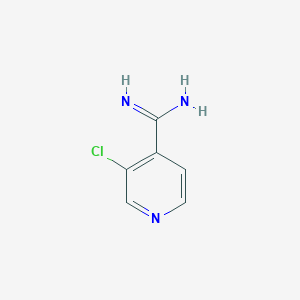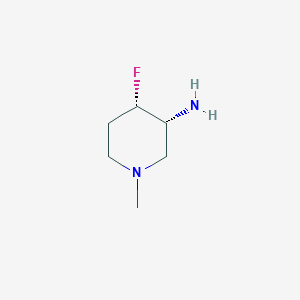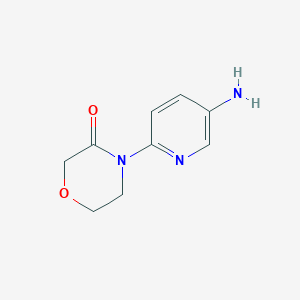![molecular formula C26H22N4O5S B12447993 3,5-bis[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12447993.png)
3,5-bis[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-BIS(2-PHENOXYACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of phenoxyacetamido groups and a thiazole ring attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(2-PHENOXYACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Phenoxyacetamide: Phenol is reacted with chloroacetic acid to form phenoxyacetic acid, which is then converted to phenoxyacetamide by reaction with ammonia or an amine.
Synthesis of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone.
Coupling Reactions: The phenoxyacetamido groups and the thiazole ring are then coupled to a benzamide core through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-BIS(2-PHENOXYACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxyacetamido groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenoxyacetamido groups.
Aplicaciones Científicas De Investigación
3,5-BIS(2-PHENOXYACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3,5-BIS(2-PHENOXYACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,5-BIS(2-METHOXYACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE: Similar structure with methoxyacetamido groups instead of phenoxyacetamido groups.
3,5-BIS(2-ETHOXYACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE: Similar structure with ethoxyacetamido groups instead of phenoxyacetamido groups.
Uniqueness
3,5-BIS(2-PHENOXYACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE is unique due to the presence of phenoxyacetamido groups, which may impart specific chemical and biological properties not found in its analogs. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C26H22N4O5S |
|---|---|
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
3,5-bis[(2-phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C26H22N4O5S/c31-23(16-34-21-7-3-1-4-8-21)28-19-13-18(25(33)30-26-27-11-12-36-26)14-20(15-19)29-24(32)17-35-22-9-5-2-6-10-22/h1-15H,16-17H2,(H,28,31)(H,29,32)(H,27,30,33) |
Clave InChI |
IYBSZUCXHQURGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)NC3=NC=CS3)NC(=O)COC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12447913.png)

![N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12447917.png)
![2-[(diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12447918.png)
![2-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B12447921.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B12447933.png)



![4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B12447970.png)
![2-[(1E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-hydroxybenzoic acid](/img/structure/B12447979.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12447990.png)

